N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that features a benzothiazole ring fused with a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with a suitable quinoline derivative under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(6-fluoro-1,3-benzothiazol-2-yl)formamide
- N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- N-[4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]-L-alaninamide
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H26FN3O3S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-octyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26FN3O3S/c1-2-3-4-5-6-9-14-29-19-11-8-7-10-17(19)22(30)21(24(29)32)23(31)28-25-27-18-13-12-16(26)15-20(18)33-25/h7-8,10-13,15,30H,2-6,9,14H2,1H3,(H,27,28,31) |
InChI Key |
MNYPAGQAPFLMSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)O |
Origin of Product |
United States |
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